Glucocorticoid receptor activator 1

Description

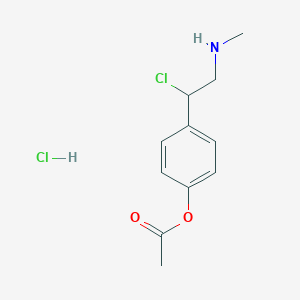

Chemical Structure and Properties 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride (CAS: 14593-25-0) is a synthetic compound derived from phytosteroid frameworks, designed to mimic endogenous steroids while introducing functional modifications for enhanced biological activity or stability . Its molecular formula is C₁₁H₁₅Cl₂NO₂, with a molar mass of 264.15 g/mol and a melting point of 177°C . The structure features a chloro-substituted ethylamine side chain attached to a phenyl acetate core, as illustrated by the SMILES notation: CNCC(c1ccc(cc1)OC(=O)C)Cl.Cl .

Properties

IUPAC Name |

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMYTPCPAWZWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431632 | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14593-25-0 | |

| Record name | Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound A involves several steps. Initially, 4-acetoxyphenyl is reacted with 2-chloro-N-methylethylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature and maintained for a set duration to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of Compound A is scaled up using large reactors and automated systems. The process involves precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Compound A undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, Compound A can be converted into its corresponding oxide.

Reduction: Reducing agents can convert Compound A into its reduced form.

Substitution: Compound A can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound A may yield an oxide derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Overview

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride, with the molecular formula C₁₁H₁₅Cl₂NO₂ and CAS number 14593-25-0, is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a selective glucocorticoid receptor modulator (GRM). Its unique structure includes a phenyl ring substituted with an acetate group and a chloroalkyl moiety, which contributes to its biological activity.

Pharmacological Applications

The primary focus of research on this compound revolves around its role as a selective glucocorticoid receptor modulator. This modulation is significant for several therapeutic areas:

- Inflammatory Diseases : The ability of this compound to inhibit the dimerization of the glucocorticoid receptor suggests potential applications in treating inflammatory conditions. By selectively modulating receptor activity, it may reduce side effects associated with traditional glucocorticoids while maintaining therapeutic efficacy.

- Autoimmune Disorders : Its selective action on glucocorticoid receptors may also make it beneficial in managing autoimmune diseases, where modulation of immune response is crucial.

Case Studies and Experimental Findings

Research studies focusing on this compound have demonstrated its potential through various experimental models:

- In Vitro Studies : Experiments have shown that 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride effectively inhibits glucocorticoid receptor dimerization in cell lines, indicating its role as a selective modulator. These findings support its use in therapeutic settings where precise modulation of glucocorticoid activity is desired .

- Animal Models : Animal studies have further validated its anti-inflammatory properties, showing reduced markers of inflammation in treated subjects compared to controls. This suggests that the compound could be developed into a treatment option for chronic inflammatory diseases .

Mechanism of Action

Compound A exerts its effects by selectively modulating the glucocorticoid receptor. Unlike traditional glucocorticoids, it prevents receptor dimerization and shifts receptor activity towards transrepression rather than transactivation. This selective modulation results in anti-inflammatory effects with fewer metabolic side effects. The molecular targets include nuclear factor-kappa B and other transcription factors involved in inflammation .

Biological Activity

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride, also known by its CAS number 14593-25-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 264.15 g/mol

- Purity : 95%

The compound features a chloroethyl group and a methylamino substituent, which are critical for its interaction with biological targets.

The biological activity of 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems and influence various signaling pathways. It has been investigated for its potential as a glucocorticoid receptor modulator, which may have implications in anti-inflammatory and immunomodulatory therapies .

Pharmacological Effects

- Anti-inflammatory Activity :

- Antitumor Activity :

-

Neurotransmitter Modulation :

- The presence of the methylamino group suggests potential interactions with neurotransmitter receptors, possibly influencing dopamine and serotonin pathways, which are critical in mood regulation and neuropsychiatric disorders.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the phenyl ring and alkyl chains significantly affect the biological potency of related compounds. The presence of electron-donating groups tends to enhance anti-inflammatory activity while maintaining acceptable toxicity profiles .

In Vivo Studies

In vivo experiments using animal models have indicated that derivatives of this compound can significantly reduce inflammation in carrageenan-induced paw edema models. The results showed a dose-dependent reduction in edema, suggesting effective anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Analysis

Chloro Substituent

The chloro group in the target compound enhances lipophilicity , improving membrane permeability compared to hydroxy-substituted analogs like Synephrine HCl . This modification may increase bioavailability in central nervous system (CNS) targeting.

Ester Groups

The phenyl acetate moiety contrasts with Dipivefrin’s pivalate esters. Acetates generally exhibit faster metabolic hydrolysis than bulky pivalates, influencing duration of action. Dipivefrin’s ester design prolongs activity as a prodrug .

Methylaminoethyl Chain

The ethylamine side chain is critical for receptor binding. In N-Methyl Tyramine HCl, the shorter chain limits steric hindrance, favoring dopamine receptor interactions, whereas the target compound’s chloro-ethyl chain may enhance selectivity for adrenergic receptors .

Q & A

Q. What are the standard synthetic routes and purification methods for 4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Starting Materials : Begin with phenyl acetate derivatives and methylaminoethyl chloride precursors.

Reaction Conditions :

- Use base catalysts (e.g., triethylamine) to facilitate nucleophilic substitution at the chloroethyl group .

- Control temperature (e.g., 0–5°C) to minimize side reactions like over-alkylation .

Purification :

- Employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Verify purity via HPLC (≥95%) and confirm structural integrity with and .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Assign peaks for the methylaminoethyl group (δ ~2.8–3.2 ppm for CH-N) and aromatic protons (δ ~6.8–7.4 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) .

- Chromatography :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity and detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage :

- Temperature: -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Humidity: Maintain <30% relative humidity to avoid deliquescence of the hydrochloride salt .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE) :

- Apply factorial design to test variables (temperature, solvent polarity, catalyst concentration). For example, a 2 factorial design reduces trial runs while identifying critical factors .

- Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

- Case Study : Adjusting solvent polarity (e.g., from THF to DMF) may enhance nucleophilicity of the methylamino group, improving yield by 15–20% .

Q. What computational methods can predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Quantum Chemical Calculations :

- Perform density functional theory (DFT) to map reaction pathways and transition states, identifying energy barriers for hydrolysis or nucleophilic substitution .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., neurotransmitter receptors) .

- Example : ICReDD’s workflow integrates DFT-based reaction path searches with experimental validation, reducing development time by 50% .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

- Comparative Analysis :

- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, discrepancies in IC values may arise from differences in ATP concentration in kinase assays .

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.